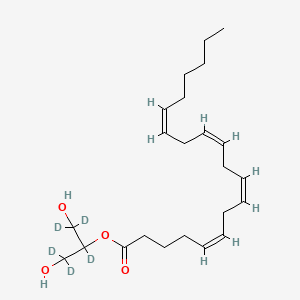

2-Arachidonoyl glycerol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Arachidonoyl glycerol-d5 (2-AG-d5) is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids . It acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .

Synthesis Analysis

The synthesis of 2-AG from dihydroxyacetone was selected as a research goal to try to improve yield over older published synthetic methods . It is a synthetic derivative of the endocannabinoid 2-Arachidonoyl glycerol (2-AG), a lipophilic molecule derived from membrane phospholipids .Molecular Structure Analysis

The molecular formula of this compound is C23H33D5O4 . It has a molecular weight of 383.57 . The structure of 2-AG-d5 is similar to that of the main active principle of Cannabis plants, Δ9-tetrahydrocannabinol (THC) .Chemical Reactions Analysis

At a concentration of 0.3 nM, 2-AG induces a rapid, transient increase in intracellular free calcium in NG108-15 neuroblastoma X glioma cells through a CB1 receptor-dependent mechanism . 2-AG is metabolized in vitro by MAG lipase and fatty acid amide hydrolase, with MAG lipase likely being the principle metabolizing enzyme in vivo .Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H33D5O4 . It has a formula weight of 383.6 . It is soluble in DMSO (10 mg/ml), Ethanol (Miscible), and PBS (7.2) (~150 µg/ml) .科学的研究の応用

Antinociceptive Effects : 2-Arachidonoyl glycerol (2-AG) exhibits central antinociceptive properties, acting through cannabinoid receptors, particularly CB2 receptors, in pain modulation (Guindon, Desroches, & Beaulieu, 2007).

Entourage Effect : In the presence of certain fatty acid glycerol esters, 2-AG's binding and inhibitory effects on adenylyl cyclase via cannabinoid receptors are significantly potentiated. This suggests that 2-AG's biological activity can be enhanced by related endogenous 2-acyl-glycerols (Ben-Shabat et al., 1998).

Role in Blood Pressure Regulation : 2-Arachidonoyl glycerol can significantly reduce blood pressure in rats, suggesting its potential as a hypotensive agent. It is produced in rat aorta upon stimulation by carbachol, an acetylcholine receptor agonist (Mechoulam et al., 1998).

Synaptic Modulation : 2-AG is involved in synaptic retrograde modulation in the central nervous system, particularly in cerebellar and hippocampal neurons. The enzyme diacylglycerol lipase-α (DAGLα), crucial for 2-AG biosynthesis, is found in specific subcellular locations related to synaptic activity (Yoshida et al., 2006).

Synthesis Methods : Studies have focused on improving methods for synthesizing 2-AG, highlighting approaches that are more economical and environmentally friendly, with potential applications in research and therapeutic development (Wang et al., 2014).

Analytical Standards for Quantification : Methods have been developed to create deuterated standards for the analysis of 2-AG, essential for quantitative and qualitative assessment in research, particularly in studies involving Caenorhabditis elegans (Fernández de Luco et al., 2019).

Measurement Pitfalls : The accurate measurement of 2-AG in biological samples is challenging due to spontaneous isomerization to biologically inactive forms. Studies have highlighted the need for specific detection methods to avoid inaccuracies in concentration measurement (Vogeser & Schelling, 2007).

Inflammation Regulation : 2-AG plays a significant role in inflammation, with effects that are not always mediated by cannabinoid receptors. This is due to the presence of an arachidonic acid molecule in its structure, which is a precursor of various bioactive lipids with pro- or anti-inflammatory properties (Turcotte, Chouinard, Lefebvre, & Flamand, 2015).

作用機序

2-AG-d5 acts as an agonist of CB1 and CB2 receptors, which are G protein-coupled receptors . It triggers downstream signaling pathways that regulate various physiological processes . Notably, it exhibits a range of biochemical and physiological effects, encompassing analgesic, anti-inflammatory, and neuroprotective properties .

Safety and Hazards

特性

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-BGRPFJIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680630 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215168-37-8 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)